molecular formula C9H7FO2 B12502954 5-fluoro-3-methylisobenzofuran-1(3H)-one

5-fluoro-3-methylisobenzofuran-1(3H)-one

Cat. No.: B12502954
M. Wt: 166.15 g/mol
InChI Key: GZPUPDFZOLCBAD-UHFFFAOYSA-N
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Description

Overview of Isobenzofuranone (Phthalide) Scaffold in Organic Synthesis

The isobenzofuran-1(3H)-one, commonly known by its trivial name phthalide (B148349), is a bicyclic heterocyclic compound. nih.govnist.gov It consists of a benzene (B151609) ring fused to a five-membered lactone (a cyclic ester) ring. This structural motif is a versatile scaffold in the field of organic synthesis. researchgate.net

The phthalide skeleton is a privileged structure found in numerous naturally occurring compounds isolated from various plant and fungal species. nih.govnih.gov These natural products exhibit a wide array of biological activities. For instance, pestacin, an isobenzofuranone derivative isolated from the endophytic fungus Pestalotiopsis microspora, has shown antioxidant and antimycotic properties. nih.gov Synthetic compounds containing the isobenzofuran-1(3H)-one core are also of great interest to medicinal chemists and pharmacologists due to their significant biological activities, which include anti-platelet, anti-tumor, and antimicrobial properties. nih.gov The development of efficient synthetic methods for creating these structures is an active area of research, as they serve as crucial intermediates for more complex molecules. researchgate.net

Examples of Biologically Active Isobenzofuran-1(3H)-one Derivatives

Compound Name Source/Type Noted Biological Activity
Pestacin Natural Product (Fungus) Antioxidant, Antimycotic nih.gov
(Z)-3-Benzylideneisobenzofuran-1(3H)-ones Synthetic Antioxidant, Antiplatelet nih.gov

The history of isobenzofuranone chemistry is intertwined with the broader history of organic chemistry and the study of natural products. The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869, marking a shift towards laboratory synthesis from reliance on purely natural sources. ucdavis.edu The structural elucidation and synthesis of natural products containing the phthalide core became a focus as analytical and synthetic techniques advanced throughout the 20th century. The development of new synthetic methodologies, such as cascade condensation reactions and transition metal-catalyzed cyclizations, has made the phthalide scaffold more accessible for the creation of novel compounds and chemical libraries for drug discovery. researchgate.net

The Role of Fluorine in Molecular Design and Chemical Reactivity

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. tandfonline.comnih.gov Fluorine's unique properties can dramatically alter the physical, chemical, and biological characteristics of a parent compound. tandfonline.comacs.orgnih.govacs.org

Fluorine possesses a combination of properties that make it a unique substituent in molecular design. tandfonline.com

Size and Steric Effect : The fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). tandfonline.com This means that replacing a hydrogen atom with a fluorine atom typically induces minimal steric perturbation. benthamscience.combenthamdirect.com

Bond Strength : The C-F bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites that are susceptible to oxidative metabolism by enzymes in the body. tandfonline.comnih.gov

Comparison of Hydrogen and Fluorine Properties

Property Hydrogen (H) Fluorine (F) Impact of Substitution
Van der Waals Radius 1.20 Å 1.47 Å Minimal steric change tandfonline.com
Electronegativity (Pauling Scale) 2.20 3.98 Strong inductive electron withdrawal tandfonline.com

Significance of Chiral Molecules in Advanced Chemical Research

Chirality is a fundamental geometric property of molecules, where a molecule and its mirror image are non-superimposable, much like a pair of hands. numberanalytics.commusechem.com These non-superimposable mirror images are called enantiomers.

The significance of chirality is profound, particularly in biological systems where receptors, enzymes, and other biomolecules are themselves chiral. nih.govrsc.org This means they often interact differently with each of the two enantiomers of a chiral drug. One enantiomer may produce the desired therapeutic effect, while the other might be inactive or, in some infamous cases like thalidomide, cause severe adverse effects. numberanalytics.commusechem.com

Consequently, the ability to synthesize a single, desired enantiomer of a chiral molecule—a process known as enantioselective synthesis—is a critical goal in modern chemical research and pharmaceutical development. numberanalytics.comhokudai.ac.jpnih.gov The compound 5-fluoro-3-methylisobenzofuran-1(3H)-one possesses a chiral center at the 3-position of the furanone ring, where the methyl group is attached. This means it can exist as two distinct enantiomers. The synthesis of a specific enantiomer of this compound is crucial, as demonstrated in a patent for the preparation of Lorlatinib, which utilizes a bio-catalyzed reduction to create a specific chiral alcohol intermediate that is then used to form the target molecule. google.com This underscores the importance of controlling stereochemistry in the synthesis of complex, biologically active molecules.

Enantioselectivity in Synthetic Transformations

Many bioactive molecules, including those containing the isobenzofuranone core, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since different enantiomers can have vastly different biological activities, the ability to selectively synthesize one enantiomer over the other—a process known as enantioselective synthesis—is of paramount importance. youtube.comyoutube.com For 3-substituted isobenzofuranones, where the stereocenter is at the C3 position, several enantioselective approaches have been developed. researchgate.net

These methods often rely on the use of chiral auxiliaries or chiral reagents to control the stereochemical outcome of a reaction. researchgate.net For example, the condensation of o-phthaldehyde with a chiral aminomenthol derivative can produce a chiral intermediate that then reacts with organometallic reagents with high diastereoselectivity, ultimately yielding enantiopure phthalides after hydrolysis and oxidation. researchgate.net Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, is used to generate large quantities of an enantioenriched product. nih.gov Such catalytic methods are highly sought after for their efficiency and atom economy in producing structurally diverse and complex chiral molecules. nih.gov

Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor governing molecular interactions. youtube.com Enantiomers, while having nearly identical physical properties like melting point and boiling point, interact differently with other chiral entities, such as biological receptors, enzymes, and other chiral molecules. youtube.com This is often likened to the difference between a left and right hand (chiral objects) fitting into a right-handed glove (a chiral receptor).

This stereochemical distinction is fundamental to pharmacology. One enantiomer of a drug may fit perfectly into the active site of a target protein and elicit a desired therapeutic effect, while its mirror image may be inactive or, in some cases, cause unwanted side effects. youtube.com The specific spatial orientation of functional groups in one stereoisomer can lead to favorable interactions (e.g., hydrogen bonding, hydrophobic interactions) that are absent in the other. nih.gov Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise but a crucial requirement for producing safe and effective chiral drugs and understanding biological processes at a molecular level. youtube.com

Contextualization of this compound within Contemporary Organic Chemistry Research

The compound this compound emerges as a molecule of significant interest primarily due to its role as a key building block in pharmaceutical synthesis. Specifically, the (S)-enantiomer, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, is a crucial chiral intermediate for the synthesis of Lorlatinib. chemicalbook.com Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.

The structure of this compound combines the isobenzofuranone scaffold with two key features discussed previously: a fluorine atom and a chiral center. The fluorine at the 5-position is incorporated to modulate the electronic properties and metabolic stability of the final drug molecule. The methyl group at the 3-position creates a stereocenter, making the enantioselective synthesis of the desired (S)-isomer essential for the construction of Lorlatinib. chemicalbook.comnih.gov The existence of this compound as a key intermediate underscores the convergence of heterocyclic chemistry, organofluorine chemistry, and asymmetric synthesis in the development of modern therapeutics.

Below are the key chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₇FO₂ nih.gov
Molecular Weight 166.15 g/mol nih.gov
IUPAC Name (3S)-5-fluoro-3-methyl-3H-2-benzofuran-1-one nih.gov
CAS Number 1803573-19-4 nih.gov
Appearance White to Light Yellow Solid chemicalbook.com
Canonical SMILES C[C@H]1C2=C(C=CC(=C2)F)C(=O)O1 nih.gov
InChIKey GZPUPDFZOLCBAD-YFKPBYRVSA-N nih.gov
XLogP3 1.5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUPDFZOLCBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoro 3 Methylisobenzofuran 1 3h One and Its Analogues

Stereoselective Synthesis Approaches to (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

The primary strategy for obtaining (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one involves the stereoselective reduction of the prochiral ketone, 2-acetyl-4-fluorobenzoic acid. This key transformation introduces the chiral center, which upon cyclization, yields the desired lactone. Several methods, including boron reduction, enzymatic reduction, and asymmetric transfer hydrogenation, have been evaluated to achieve high enantioselectivity in this critical step. researchgate.net Of these, asymmetric transfer hydrogenation has emerged as a particularly robust and scalable method. researchgate.net

Asymmetric Transfer Hydrogenation (ATH) Processes

Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for the reduction of prochiral ketones to chiral alcohols, offering a practical alternative to asymmetric hydrogenation using high-pressure hydrogen gas. mdpi.com This technique typically employs a metal catalyst, a chiral ligand, and a hydrogen donor like a formic acid/triethylamine mixture or isopropanol. rsc.orgthieme-connect.de For the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a manufacturing process based on ATH has been successfully developed and scaled up for large-quantity production. researchgate.net

The choice of the catalytic system, comprising a transition metal and a chiral ligand, is paramount for achieving high enantioselectivity in asymmetric transfer hydrogenation. Ruthenium(II) and Rhodium(III) complexes are commonly employed for this purpose. thieme-connect.denih.govnih.gov

For the reduction of aryl ketones, tethered Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes have shown significant promise. researchgate.net The design of the ligand is critical; for instance, the presence of ortho-substituents on the aryl ketone substrate can influence the enantioselectivity of the reduction. researchgate.net In some cases, this can even lead to a reversal of the expected enantioselectivity. researchgate.net

The general structure of catalysts used in these transformations often involves a metal center like Ruthenium, coordinated to a chiral diamine ligand and an arene.

Table 1: Representative Catalytic Systems for Asymmetric Transfer Hydrogenation

Metal PrecursorChiral LigandTypical Substrate Type
[RuCl2(p-cymene)]2(S,S)-TsDPENAryl Ketones
[RhCl2(Cp*)]2Monosulfonated diaminesAryl Ketones
Chiral Phosphoric Acids-Heterocyclic Ketones

This table presents generalized systems. Specific catalyst and ligand combinations are optimized for each unique substrate.

The efficiency and selectivity of the ATH process are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of hydrogen donor, solvent, temperature, and substrate concentration. A common hydrogen source is a mixture of formic acid and triethylamine, often used as an azeotrope. rsc.org Isopropanol is another frequently used hydrogen donor. thieme-connect.de

The solvent system can significantly impact the reaction. While many ATH reactions are performed in organic solvents, the development of aqueous-based systems is a key area of research to improve the environmental footprint of these processes. thieme-connect.de Running reactions in aqueous sodium formate (B1220265) solution has been shown to enhance the reaction rate significantly in some cases. thieme-connect.de For the large-scale manufacturing of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one via ATH, a process has been successfully scaled up to produce quantities as large as 400 kg, demonstrating the industrial viability of this optimized methodology. researchgate.net

Enzymatic Reduction Strategies for Chiral Intermediates

Biocatalysis offers an attractive, green alternative to metal-based catalysis for the synthesis of chiral compounds. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. cambridge.org For the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, enzymatic reduction of the precursor 2-acetyl-4-fluorobenzoic acid was evaluated as a potential synthetic route. researchgate.net

The use of enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), for the asymmetric reduction of ketones is a well-established strategy. nih.gov These enzymes facilitate the stereoselective transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate.

A significant area of research is the development and engineering of these biocatalysts to improve their activity, stability, and substrate scope. nih.gov Directed evolution and rational design are powerful tools to tailor enzymes for specific substrates that may not be well-tolerated by their wild-type counterparts. nih.gov For instance, engineered ADHs have been successfully used in the synthesis of other complex pharmaceutical intermediates. nih.gov The expansion of the substrate scope allows for the synthesis of a diverse range of chiral lactones and other valuable building blocks. nsf.govcalis.edu.cn

Table 2: Comparison of Biocatalytic Approaches

ApproachCatalystCofactor SystemKey Advantages
Isolated EnzymePurified Ketoreductase/Alcohol DehydrogenaseRequires external addition and regeneration (e.g., using glucose dehydrogenase)High purity, no side reactions from other cellular enzymes, easier optimization.
Whole-Cell CatalysisMicrobial cells (e.g., bacteria, yeast)In-situ cofactor regenerationCost-effective (no enzyme purification), cofactor regeneration is intrinsic.

The asymmetric reduction of ketones can be carried out using either isolated, purified enzymes or whole microbial cells. lab-chemicals.com Each approach has distinct advantages and disadvantages.

Isolated enzyme systems offer the benefit of a clean reaction environment, free from other cellular components that could lead to side reactions. However, the use of isolated enzymes necessitates their purification, which can be costly and time-consuming. Furthermore, the required cofactors (NADH/NADPH) are expensive and must be added to the reaction mixture along with a separate enzymatic system for their regeneration. nih.gov

Whole-cell catalysis , on the other hand, utilizes the entire microorganism as the biocatalyst. This approach is generally more cost-effective as it bypasses the need for enzyme purification. lab-chemicals.com A major advantage is that the cells contain the necessary machinery for cofactor regeneration, eliminating the need for external additives. lab-chemicals.com However, the cell membrane can act as a barrier, potentially limiting substrate and product transport, and other native enzymes within the cell could lead to unwanted side reactions. Despite these challenges, whole-cell systems are often preferred for practical applications due to their operational simplicity and economic benefits. lab-chemicals.com

Chiral Auxiliary-Mediated Approaches to Phthalides

One established strategy for controlling stereochemistry during the synthesis of phthalides involves the use of chiral auxiliaries. This method relies on covalently attaching a chiral molecule to an achiral substrate, which then directs a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

Several approaches have utilized this methodology:

Oxazoline (B21484) Auxiliaries: Chiral oxazolines have been employed in the asymmetric synthesis of phthalides. For instance, chiral aromatic oxazolines derived from L-serine or L-cysteine can be lithiated and reacted with electrophiles. Subsequent hydrolysis yields chiral phthalides. While direct lithiation and reaction with carbonyls showed poor stereoselectivity, transforming the lithiated oxazoline into a chiral electrophile and reacting it with organometallic reagents, particularly Grignard reagents, provided phthalides with enantiomeric excesses (ee) ranging from 40-80%. documentsdelivered.com

N-Sulfinyl Imine Auxiliaries: An enantioselective approach developed by Davis and co-workers involves the addition of phthalide (B148349) anions to chiral N-sulfinyl imines. This method provides a pathway to various 3-substituted phthalides. rsc.org

Alkenoyl Oxazolidinone Auxiliaries: A protocol based on the arylogous Michael addition to chiral alkenoyl oxazolidinones has been described. This reaction, catalyzed by a crown ether under phase-transfer conditions, achieves complete syn-stereocontrol and moderate to excellent facial diastereoselectivity (up to 99:1 dr). The chiral auxiliary can then be selectively cleaved to afford the enantiopure product. researchgate.net

The core principle of these methods is the temporary installation of a chiral director group that makes the two faces of a prochiral center diastereotopic, allowing for a selective reaction before being removed.

Comparative Analysis of Enantioselective Methodologies

The synthesis of chiral phthalides can be achieved through various enantioselective methodologies, each with distinct advantages and limitations. A comparative analysis provides insight into their relative effectiveness.

MethodologyGeneral PrincipleAdvantagesDisadvantagesTypical ee/dr
Chiral Auxiliary Covalent bonding of a chiral molecule to guide a diastereoselective reaction, followed by cleavage. researchgate.netdocumentsdelivered.comReliable and predictable stereocontrol; well-established procedures.Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield; stoichiometric use of the chiral source.40-80% ee; up to >99:1 dr. researchgate.netdocumentsdelivered.com
Catalytic Asymmetric Transfer Hydrogenation (ATH) Ru-complex with a chiral diamine ligand catalyzes the reduction of a 2-acylarylcarboxylate, followed by in situ lactonization. nih.govorganic-chemistry.orgHigh yields and excellent enantioselectivity; mild, aqueous conditions; high atom economy.Requires synthesis of specific chiral ligands; catalyst can be sensitive.98-99% ee. organic-chemistry.org
Palladium-Catalyzed Heck-Matsuda Arylation Enantioselective arylation of dihydrofurans with arenediazonium salts, followed by reduction and lactonization. rsc.orgHigh enantioselectivity; good overall yields; applicable to a range of substrates.Multi-step sequence; use of palladium catalyst.Up to 98% ee. rsc.org
Nickel-Catalyzed Cross-Coupling Asymmetric Suzuki-Miyaura coupling of racemic 3-bromo-phthalides with arylboronic acids in a stereoconvergent manner. researchgate.netrsc.orgExcellent enantioselectivity; good functional group tolerance; uses a racemic starting material.Requires a transition metal catalyst and a specific chiral ligand.High ee reported. rsc.org

In comparison, chiral auxiliary-mediated approaches are often robust and predictable but are less atom-economical than catalytic methods. Catalytic transfer hydrogenation stands out for its exceptional enantioselectivity and operational simplicity under mild aqueous conditions. organic-chemistry.org Palladium and nickel-catalyzed cross-coupling reactions offer powerful ways to form the key C-C bond at the C3 position with high stereocontrol, and stereoconvergent methods are particularly elegant as they can transform a racemic mixture into a single enantiomeric product. rsc.orgrsc.org

Cyclization-Based Synthetic Routes to 5-fluoro-3-methylisobenzofuran-1(3H)-one and Related Fluorinated Isobenzofuranones

The formation of the isobenzofuranone core is most directly achieved through the cyclization of a suitably substituted aromatic precursor. These strategies are paramount for the synthesis of fluorinated analogues.

Intramolecular Cyclization of Substituted Precursors

The key step in these syntheses is the intramolecular reaction between a carboxylic acid or its derivative and a functional group at the ortho position, leading to the formation of the five-membered lactone ring.

Acid catalysts can promote the intramolecular cyclization (lactonization) of precursors such as o-alkenylbenzoic acids or 2-(1-hydroxyalkyl)benzoic acids. The general mechanism involves the protonation of either the carbonyl oxygen of the carboxylic acid or the ortho-substituent to facilitate nucleophilic attack. youtube.comyoutube.com

For example, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the cyclization of pyridines featuring β-ketoamide side chains to form pyridyl-substituted hydroxy lactams, a related transformation. rsc.org The direct acid-catalyzed cyclization of a 4-fluoro-2-(1-hydroxyethyl)benzoic acid would be a direct route to this compound. This process involves the protonation of the carboxylic acid, followed by intramolecular attack from the secondary alcohol's hydroxyl group and subsequent dehydration to form the lactone.

Palladium catalysis offers versatile and powerful methods for constructing the isobenzofuranone ring system under mild conditions. These reactions often involve the formation of a C-O or C-C bond in the cyclization step.

Heck-Matsuda Arylation: An enantioselective synthesis of chiral 3-substituted phthalides has been achieved through a palladium-catalyzed Heck-Matsuda arylation of dihydrofurans, followed by reduction and lactonization. rsc.org This sequence could be adapted for fluorinated analogues by using a fluorinated arenediazonium salt.

Oxidative Addition: A novel method for generating the isobenzofuran (B1246724) ring involves the oxidative addition of a palladium(0) catalyst to a lactol methyl ether. This approach proceeds under neutral conditions, offering an advantage over methods requiring harsh acidic or basic conditions. nih.gov

C-H Functionalization: The development of palladium-catalyzed C-H fluorination and cyclization reactions represents a cutting-edge approach. springernature.comthieme-connect.de While direct application to the target molecule is specific, the principles of palladium-catalyzed intramolecular C-H functionalization or coupling with fluorinated building blocks are highly relevant for synthesizing fluorinated heterocycles. thieme-connect.denih.gov

A summary of relevant palladium-catalyzed cyclization strategies is presented below.

Precursor TypeReaction DescriptionCatalyst/ReagentsRef.
Dihydrofurans / Arenediazonium saltsHeck-Matsuda arylation, reduction, lactonizationPd(OAc)₂, Chiral Ligand, NaBH₄ rsc.org
Lactol methyl etherOxidative addition / isobenzofuran generationPd(dba)₂, P(o-tol)₃ nih.gov
Aryl Iodide / IsocyanideC-H Imidoylation / Domino-Heck sequencePd(OAc)₂, Chiral Ligand, Cs₂CO₃ thieme-connect.de

Organic bases can effectively catalyze the regioselective intramolecular cyclization of specific precursors to yield phthalides. A notable example is the 5-exo cyclization of o-alkynylbenzoic acids. This reaction proceeds in good to excellent yields using an organic base as the catalyst. elsevierpure.com

The proposed mechanism involves the activation of the carboxylic acid by the base, followed by a 5-exo-dig cyclization where the carboxylate attacks the internal carbon of the alkyne. Subsequent protonation yields the exocyclic enol ether, which then tautomerizes to the final phthalide product. This methodology provides a practical and metal-free route to phthalides and could be applied to substrates containing a fluorine atom on the aromatic ring. elsevierpure.com Similarly, photoredox catalysis using an organic dye in combination with a hydrogen atom transfer (HAT) co-catalyst can achieve oxidative lactonization of C(sp³)–H bonds to form phthalides under metal-free conditions. rsc.org

Tandem Reaction Sequences for Phthalide Formation

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single operation without the isolation of intermediates, represent an efficient and atom-economical approach to complex molecule synthesis. acs.org In the context of phthalide synthesis, several innovative tandem strategies have been developed to construct the isobenzofuranone core.

One notable approach is the N-heterocyclic carbene (NHC)-catalyzed domino oxidation/oxa-Michael addition reaction of 2-alkenylbenzaldehydes. This method allows for the synthesis of 3-substituted phthalides, including those with a stereogenic center at the C3 position. The reaction demonstrates a broad substrate scope and tolerance for various functional groups. rsc.org

Visible-light-induced photocatalysis has also been harnessed to create tandem reactions for phthalide synthesis. For instance, a visible-light-driven photocatalytic cascade multioxidation has been reported for the synthesis of α-sulfinylphthalides. acs.orgacs.org This process involves the olefinic difunctionalization of o-methylstyrenes with thiophenols, followed by an oxidative dehydrogenative lactonization. A key advantage of this method is its operation under mild conditions using oxygen as the terminal oxidant, avoiding the need for harsh chemical oxidants. acs.org Another photoredox catalytic method facilitates the direct oxidative lactonization of C(sp³)–H bonds in 2-alkylbenzoic acids to yield phthalides, again using oxygen as a green oxidant. rsc.org

Furthermore, tandem SNAr-cyclocondensation strategies have been successfully employed for the synthesis of fluorinated benzofurans, a related class of compounds. This suggests the potential for similar strategies to be adapted for the synthesis of fluorinated phthalides like this compound. soton.ac.uk These reactions typically involve the reaction of a suitably substituted fluorinated aromatic compound with a nucleophile, followed by an intramolecular cyclization to form the heterocyclic ring system. soton.ac.uk

A summary of selected tandem reactions for phthalide synthesis is presented in the table below.

Tandem Reaction TypeStarting MaterialsKey Features
NHC-Catalyzed Domino Reaction2-AlkenylbenzaldehydesForms 3-substituted phthalides; can be asymmetric. rsc.org
Visible-Light Photocatalytic Cascadeo-Methylstyrenes, ThiophenolsSynthesizes α-sulfinylphthalides; uses O₂ as oxidant. acs.org
Photoredox C-H Lactonization2-Alkylbenzoic acidsDirect C(sp³)–H functionalization; metal-free. rsc.org
SNAr-CyclocondensationSubstituted PerfluorobenzonitrilesPotential for fluorinated phthalide synthesis. soton.ac.uk

Ortho-Directed Metalation Strategies for Fluorinated Phthalides

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org The fluorine atom itself can act as a moderate directing group in DoM reactions. organic-chemistry.org

For the synthesis of fluorinated phthalides, DoM strategies can be envisioned starting from fluorinated benzoic acid derivatives. The carboxylate group, or a derivative thereof, can serve as the DMG. For instance, a solid-phase synthesis of phthalides has been developed using a secondary amide as the DMG. In this method, an aromatic carboxylic acid is tethered to a resin, and the resulting amide directs ortho-lithiation. The lithiated species is then quenched with an aldehyde or ketone, and a subsequent cyclative cleavage yields the desired phthalide. nih.gov This approach allows for the creation of phthalide libraries and demonstrates the utility of DoM in this context. nih.gov

The general principle of DoM for the synthesis of a 5-fluorophthalide would involve the following steps:

Protection of a 4-fluorobenzoic acid derivative with a suitable DMG.

Ortho-lithiation directed by the DMG using a strong lithium base.

Reaction of the ortho-lithiated species with an appropriate electrophile (e.g., acetaldehyde (B116499) for the synthesis of a 3-methylphthalide).

Deprotection and cyclization to form the this compound.

The choice of the directing group is crucial for the success of the reaction. Strong DMGs for this purpose include amides and carbamates. organic-chemistry.org

Directing Metalation Group (DMG)Substrate TypeKey Advantage
Secondary Amide (on solid support)Aromatic carboxylic acidsEnables library synthesis and high purity products. nih.gov
CarbamateO-Aryl N-isopropylcarbamatesEfficient for generating salicylaldehyde (B1680747) precursors. organic-chemistry.org
Sulfonamidep-TolylsulfonamidesAllows for selective ortho functionalization. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce environmental impact and enhance sustainability.

Development of Environmentally Benign Reaction Conditions

Significant efforts have been made to develop greener synthetic methods for phthalides and related compounds by replacing hazardous reagents and solvents with more environmentally friendly alternatives. One approach involves the use of high-temperature, high-pressure water/ethanol mixtures as the reaction medium for the synthesis of phthalimide (B116566) derivatives from phthalic acid and amines. rsc.org This method often results in the direct crystallization of the pure product, minimizing the need for extensive purification. rsc.org

Supercritical carbon dioxide (scCO₂) has also been explored as a green solvent for phthalimide synthesis. Reactions in scCO₂ can proceed efficiently and comply with green chemistry principles. researchgate.net

Photocatalysis under visible light represents another promising green strategy. The use of oxygen from the air as the terminal oxidant in the synthesis of phthalides from 2-alkylbenzoic acids is a prime example of a sustainable process, as the only byproduct is water. rsc.org Similarly, visible-light-driven tandem reactions for α-sulfinylphthalide synthesis also utilize oxygen as the oxidant. acs.org

Electrochemical methods offer a further avenue for green synthesis. The electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids to phthalides using a graphite (B72142) anode avoids the need for chemical oxidants. organic-chemistry.org

Green Chemistry ApproachKey FeatureExample Application
High-Temperature/Pressure H₂O/EtOHReduced solvent waste, high purity products.Phthalimide synthesis. rsc.org
Supercritical CO₂Environmentally benign solvent.Phthalimide synthesis. researchgate.net
Visible-Light PhotocatalysisUses O₂ as a green oxidant.Phthalide synthesis from 2-alkylbenzoic acids. rsc.org
Electrochemical SynthesisAvoids chemical oxidants.C(sp³)-H lactonization to form phthalides. organic-chemistry.org

Exploration of PFAS-Free Fluorination Methods in Related Compounds

Given that this compound is a fluorinated compound, the methods used for fluorination are of significant environmental concern, particularly with the increasing scrutiny of per- and polyfluoroalkyl substances (PFAS). Recent research has focused on developing PFAS-free fluorination methods.

Chemists have developed a method that uses caesium fluoride (B91410) salt as the fluorine source to introduce trifluoromethyl groups into molecules. eurekalert.org This process, conducted in a microfluidic flow reactor, avoids the use of PFAS reagents and is considered an environmentally friendly alternative for the synthesis of fluorinated pharmaceuticals and agrochemicals. eurekalert.orgsciencedaily.com While this method focuses on the -CF₃ group, the principles could potentially be adapted for the introduction of a single fluorine atom.

Another innovative approach involves the recovery and reuse of fluoride from PFAS waste streams. Researchers have demonstrated a ball-milling method that breaks down PFAS chemicals and allows for the extraction of fluoride, which can then be used to generate valuable fluorochemicals. ox.ac.uk This creates a circular fluorine economy and reduces the reliance on mining fluorspar. ox.ac.uk

Application of Biocatalysis for Reduced Environmental Impact

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, making them ideal for the synthesis of chiral compounds like (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. nih.govnih.gov

The synthesis of chiral intermediates for pharmaceuticals is a major application of biocatalysis. researchgate.net For the production of chiral lactones, hydrolases are commonly used for the kinetic resolution of racemic mixtures. researchgate.net More advanced techniques involve the directed evolution of enzymes to create novel biocatalysts with desired properties. For example, a nonheme iron enzyme, hydroxymandelate synthase, has been engineered by substituting the native iron with copper. This modified enzyme can catalyze the enantioselective oxytrifluoromethylation of alkenes to produce CF₃-substituted lactones with high yield and enantioselectivity. acs.org This highlights the potential for creating bespoke enzymes for the synthesis of specific fluorinated chiral molecules.

The biosynthesis of phthalides in plants, such as Angelica sinensis, is also an area of active research. nih.govfrontiersin.org Identifying and characterizing the enzymes involved in these natural pathways could provide a blueprint for developing biocatalytic processes for the production of a wide range of phthalide derivatives. nih.govfrontiersin.org

Process Intensification and Scale-Up Considerations for Industrial Application

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process intensification and scale-up. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.

For the production of related compounds like phthalimide, continuous processes have been patented. One such process involves reacting molten phthalic anhydride (B1165640) with ammonia (B1221849) in a reaction tube at elevated temperatures and pressures. google.com This allows for a high space-time yield and efficient production on a large scale. google.com Another industrial process focuses on the conversion of phthalic acid salts, which may be byproducts of other industrial processes, into phthalimide. google.com

Many of the modern synthetic methods, such as those employing tandem reactions, are often demonstrated on a gram-scale in the laboratory, indicating their potential for scale-up. nih.gov Flow chemistry, in particular, offers significant advantages for process intensification. The use of microfluidic reactors, as seen in the PFAS-free fluorination method, allows for precise control over reaction conditions, enhanced safety, and easier scalability through numbering-up (running multiple reactors in parallel). eurekalert.org

Chemical Reactivity and Transformation Studies of 5 Fluoro 3 Methylisobenzofuran 1 3h One

Electrophilic and Nucleophilic Substitution Reactions

The isobenzofuranone core of 5-fluoro-3-methylisobenzofuran-1(3H)-one is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical and stereochemical outcomes being of paramount importance for its use in multistep syntheses.

Regioselectivity and Stereoselectivity in Substitution

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS) reactions, the substitution pattern on the benzene (B151609) ring is directed by the existing substituents. The lactone ring, through its carbonyl group, is generally considered an electron-withdrawing group and a meta-director. Conversely, the fluorine atom, despite its high electronegativity, can act as an ortho-, para-director due to the donation of its lone pair electrons into the aromatic ring via resonance. libretexts.org The interplay between these directing effects determines the position of incoming electrophiles. For this compound, electrophilic attack is expected to be complex, with potential for substitution at multiple positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with solid acid catalysts like zeolites sometimes favoring para-substitution. researchgate.net

Stereoselectivity at the 3-Position: The chiral center at the C3 position, bearing a methyl group, is crucial for the biological activity of the final drug product, Lorlatinib. thieme-connect.com Reactions involving this center must proceed with high stereocontrol. The synthesis of the (S)-enantiomer, which is the desired configuration for Lorlatinib, is often achieved through asymmetric methods such as enzymatic reduction or asymmetric transfer hydrogenation of a prochiral precursor. thieme-connect.comacs.org Any subsequent transformations at or near this center must be carefully designed to avoid racemization.

Oxidation and Reduction Pathways of the Isobenzofuranone Core

The isobenzofuranone core possesses sites that are amenable to both oxidation and reduction.

Oxidation: The benzylic C-H bonds of the 3-methyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl groups on a benzene ring to a carboxylic acid. youtube.com Milder oxidizing agents might be employed to achieve more controlled transformations. The lactone ring itself is generally stable to oxidation, but under harsh conditions, ring-opening and degradation can occur.

Reduction: The carbonyl group of the lactone is a primary site for reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the lactone to the corresponding diol. organic-chemistry.orglibretexts.org The choice of reducing agent is critical to control the extent of reduction. For instance, milder reagents might selectively reduce the carbonyl without affecting other functional groups. The synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one itself often involves the reduction of a precursor ketone, 2-acetyl-4-fluorobenzoic acid, where a ketoreductase enzyme or an asymmetric transfer hydrogenation catalyst is used to achieve the desired stereochemistry at the C3 position. thieme-connect.com

Derivatization Strategies for Functional Group Diversification

The structural features of this compound offer several handles for derivatization, allowing for the introduction of diverse functional groups.

Modifications at the 3-Methyl Position

The protons on the 3-methyl group are alpha to the lactone carbonyl and are therefore acidic, with a pKa that allows for deprotonation by a strong base like lithium diisopropylamide (LDA) to form an enolate. masterorganicchemistry.combham.ac.uk This enolate is a potent nucleophile and can react with various electrophiles in alkylation reactions, allowing for the introduction of new carbon-carbon bonds at this position. libretexts.orgyoutube.com This strategy provides a route to synthesize analogs with different substituents at the C3 position, which could be valuable for structure-activity relationship studies.

Reactions Involving the Furanone Ring System

The furanone ring system, specifically the lactone, is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to ring-opening reactions. researchgate.net Strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl group, and subsequent workup can lead to diols or other ring-opened products. The reaction with amines or hydrazines can also lead to ring-opening and the formation of amides or hydrazides, respectively. These reactions provide a pathway to significantly alter the core structure of the molecule.

Transformations of the Aromatic Ring

There is no available scientific literature detailing specific chemical transformations targeting the aromatic ring of this compound. Research has predominantly centered on the construction of the molecule itself rather than its subsequent functionalization at the aromatic core.

Cascade and Multicomponent Reactions Involving Isobenzofuranones

Detailed studies concerning the involvement of this compound in cascade or multicomponent reactions are not present in the accessible scientific literature. While such reactions are a significant area of chemical synthesis, their application to this specific fluorinated isobenzofuranone has not been reported.

Chemo- and Regioselective Functionalization of this compound

There is a lack of published research on the chemo- and regioselective functionalization of this compound. The reactivity of this molecule has been primarily exploited through its synthesis and its role as a precursor, with no specific investigations into selective functionalization at various positions of the molecule being publicly documented.

Synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one as a Key Intermediate for Lorlatinib

The significance of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one lies in its role as a key intermediate in the synthesis of Lorlatinib. chemicalbook.com A notable large-scale synthesis was reported by a Pfizer group, which developed an asymmetric transfer hydrogenation process to produce 400 kg of the intermediate. thieme-connect.com This process highlights the industrial importance of efficient and stereoselective production of this compound.

A Chinese patent outlines a synthetic route starting from 2-bromo-5-fluoro acetophenone (B1666503). google.com This method involves the bio-enzymatic reduction of the acetophenone to a chiral alcohol, followed by a catalyzed carbonyl coupling reaction to yield the final product, this compound. google.com The patent emphasizes a short reaction route, simple operation, high yield, and low cost. google.com

The table below summarizes the key starting material and general transformation described in the patent.

Starting MaterialKey TransformationProductReference
2-bromo-5-fluoro acetophenone1. Bio-enzymatic reduction2. Catalyzed carbonyl couplingThis compound google.com

While the specific reagents and conditions for the subsequent steps in the Lorlatinib synthesis involving the opening of the lactone ring of this compound are part of proprietary manufacturing processes, the available literature firmly establishes the critical role of this compound as a foundational element.

Theoretical and Mechanistic Investigations

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations have emerged as powerful tools for investigating the intricacies of chemical reactions involving 5-fluoro-3-methylisobenzofuran-1(3H)-one. These theoretical approaches allow for a detailed examination of reaction pathways, transition states, and the electronic factors that govern reactivity and selectivity.

The asymmetric synthesis of this compound is often achieved through the catalytic asymmetric transfer hydrogenation (ATH) of a corresponding keto-acid precursor. Quantum mechanical studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanism of this transformation. These studies can model the entire catalytic cycle, identifying the key intermediates and transition states.

For the ruthenium-catalyzed ATH, computational models suggest a concerted outer-sphere mechanism for the hydride transfer from the catalyst to the ketone. The calculations can pinpoint the geometry of the transition state, revealing crucial non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst's ligands and the substrate. These interactions are decisive in lowering the activation energy and directing the stereochemical outcome of the reaction. While specific transition state geometries for the synthesis of this compound are not extensively published, analogies to similar ketone reductions provide a robust framework for understanding this process.

Computational MethodApplication in Reaction Mechanism StudiesKey Findings for Similar Systems
Density Functional Theory (DFT)Mapping the potential energy surface of the reaction.Identification of a six-membered ring transition state in Ru-catalyzed ATH.
Ab initio methodsHigh-accuracy energy calculations of stationary points.Confirmation of the energetic feasibility of the proposed reaction pathway.
Molecular Dynamics (MD)Simulating the dynamic behavior of the catalytic system.Insight into the conformational flexibility of the catalyst-substrate complex.

A primary goal of computational studies in the synthesis of this compound is the prediction of enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. The energy difference between these transition states, even if small, can translate to a high degree of enantioselectivity.

These predictive models allow for the in-silico screening of different catalysts and reaction conditions, accelerating the development of highly efficient and selective synthetic protocols. For the synthesis of the target molecule, computational models would focus on how the steric and electronic properties of the chiral ligands on the metal catalyst interact with the prochiral keto-acid substrate to favor the formation of the desired (S)-enantiomer.

The presence of a fluorine atom on the benzene (B151609) ring of this compound has a significant impact on its electronic structure and reactivity. Quantum mechanical calculations can quantify this effect through various analyses, such as Natural Bond Orbital (NBO) analysis and the mapping of molecular electrostatic potential (MEP).

The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which can influence the acidity of nearby protons and the electrophilicity of the carbonyl carbon. This can, in turn, affect the rate and mechanism of reactions involving the isobenzofuranone core. Computational studies on analogous fluorinated aromatic compounds have shown that fluorine substitution can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's reactivity towards nucleophiles and electrophiles. While detailed electronic structure analyses specific to this compound are not widely reported, the established principles of fluorine's electronic effects are directly applicable.

ParameterInfluence of Fluorine SubstitutionConsequence for Reactivity
Inductive EffectStrong electron withdrawal (-I)Increased electrophilicity of the carbonyl carbon.
Mesomeric EffectWeak electron donation (+M)Modulates the electron density of the aromatic ring.
Molecular Electrostatic PotentialMore positive potential near the carbonyl group.Enhanced susceptibility to nucleophilic attack.

Spectroscopic and Diffraction Studies for Structural Elucidation of Intermediates and Products

The definitive structural characterization of this compound and its reaction intermediates relies on a combination of spectroscopic and diffraction techniques. While a public crystal structure for this specific molecule is not available, the methods for its elucidation are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) is the most powerful tool for determining the molecular structure in solution.

¹H NMR provides information on the number and connectivity of protons.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) spectroscopy is used to identify the functional groups present, with the characteristic C=O stretching frequency of the lactone ring being a key diagnostic peak.

Mass spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern, further confirming the molecular structure.

X-ray crystallography , when suitable single crystals can be obtained, provides an unambiguous determination of the three-dimensional structure in the solid state, including the absolute configuration of chiral centers. For chiral molecules like (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, this technique is invaluable for confirming the enantiopurity and stereochemistry.

Mechanistic Models for Enantioselectivity in Catalytic Processes

The enantioselectivity observed in the catalytic synthesis of this compound is rationalized through mechanistic models that consider the interactions within the diastereomeric transition states. In the context of ruthenium-catalyzed asymmetric transfer hydrogenation, the Noyori model and its refinements are often invoked.

This model posits that the enantioselectivity arises from the steric interactions between the substituents on the prochiral ketone and the chiral ligands of the ruthenium catalyst in the transition state. The most stable transition state is the one that minimizes these steric clashes, leading to the preferential formation of one enantiomer. For the synthesis of the target molecule, the model would predict that the arrangement of the fluoro-aromatic ring and the methyl group of the keto-acid precursor relative to the bulky groups on the chiral ligand determines the stereochemical outcome. The fluorine atom, while primarily exerting an electronic effect, can also influence the steric environment of the substrate.

These mechanistic models, supported by the computational studies discussed earlier, provide a comprehensive picture of the factors controlling the stereoselective synthesis of this important chiral building block.

Applications in Molecular Design and As a Synthetic Scaffold

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a versatile intermediate, 5-fluoro-3-methylisobenzofuran-1(3H)-one is primarily valued for its role in constructing advanced molecular architectures. The lactone ring can be opened or transformed, and the aromatic portion can undergo further substitution, allowing chemists to leverage this compound for diverse synthetic goals. One of the most notable applications is in the synthesis of modern pharmaceuticals. For instance, the chiral (S)-enantiomer of this compound is documented as a key intermediate in the synthesis of Lorlatinib, a targeted cancer therapy. chemicalbook.com

While specific, publicly documented examples of its incorporation into macrocycles are limited, the fundamental reactivity of the isobenzofuranone structure lends itself to such applications. The lactone can be opened to a difunctional intermediate (a carboxylic acid and an alcohol), which can then participate in macrocyclization reactions to form large ring systems. This strategic approach is a cornerstone of synthetic chemistry for creating compounds with constrained conformations, often leading to enhanced biological activity.

The isobenzofuranone core is itself a heterocyclic scaffold. Synthetic chemists utilize it as a starting point to build a variety of other heterocyclic systems. bldpharm.combldpharm.com Through ring-opening, rearrangement, or condensation reactions, the initial scaffold can be transformed into different nitrogen, sulfur, or oxygen-containing heterocyclic structures. This versatility is crucial for generating molecular diversity in drug discovery programs. A prominent example of this is its indirect, yet foundational, role in the synthesis of Rufinamide, an antiepileptic drug featuring a triazole ring. google.comrsc.orgrsc.org The synthesis of Rufinamide involves precursors derived from related fluorinated benzyl (B1604629) moieties, highlighting the importance of this class of fluorinated building blocks in accessing complex heterocyclic drugs. google.com

Exploration as a Probe in Biochemical Pathways

The structural motifs present in this compound make it and its derivatives suitable for investigation as molecular probes to study biological systems.

While specific studies detailing the direct interaction of this compound with enzymes are not widely published, its derivatives have been explored in this context. The fluorinated phthalide (B148349) structure is a common feature in molecules designed to be mechanism-based inhibitors or affinity labels for enzymes. The fluorine atom can serve as a sensitive reporter group in nuclear magnetic resonance (NMR) studies or can subtly alter electronic properties to enhance binding to an enzyme's active site.

Similarly, direct studies on the interference of this compound with cellular pathways are not extensively documented in public literature. However, its derivatives are of significant interest. For example, derivatives of the related compound 3'-fluoro-2',3'-dideoxythymidine (FLT) have been synthesized and evaluated for their effects on viral replication pathways, demonstrating how the introduction of a fluorine atom can be critical for biological activity. nih.gov The investigation of such fluorinated compounds helps researchers understand and potentially modulate processes like signal transduction and metabolic functions.

Development of Libraries of Novel Derivatives for Research Purposes

The structure of this compound is well-suited as a central scaffold for combinatorial chemistry. By systematically reacting the core molecule with a diverse set of chemical reagents, researchers can generate large libraries of related but distinct derivatives. These libraries are invaluable for high-throughput screening campaigns aimed at discovering new lead compounds for drug development or new tools for chemical biology research. The ability to easily modify the core structure allows for a rapid exploration of the chemical space around the initial scaffold, increasing the probability of identifying molecules with desired biological activities.

Structure-Activity Relationship (SAR) Studies on Designed Analogues (without pharmacological activity)

While specific Structure-Activity Relationship (SAR) studies on analogues of this compound that are devoid of a pharmacological context are not extensively detailed in publicly available literature, the compound's primary role is as a key chiral intermediate in the synthesis of Lorlatinib. chemicalbook.comchemicalbook.com Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases. chemicalbook.comnih.gov The evaluation of analogues of the final drug product, Lorlatinib, provides indirect insight into the structural significance of the this compound core.

The synthesis of Lorlatinib involves the enantioselective reduction of a ketone precursor to form the chiral alcohol, which is then cyclized to create the (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one intermediate. chemicalbook.compatsnap.com This specific stereochemistry and substitution pattern are critical for the subsequent steps and the final conformation of the drug.

Studies have been conducted on structurally diverse analogues of Lorlatinib to address acquired resistance mutations in patients. nih.gov These investigations analyze how modifications to the macrocyclic structure, which is built upon the initial framework derived from this compound, affect its inhibitory profile against various mutant kinases. For example, research has identified structurally different Lorlatinib analogues that show varied selectivity against specific resistance mutations like G1202R and I1171N/S/T. nih.gov This work underscores the importance of the foundational scaffold and how its orientation and substitution pattern influence the presentation of other functional groups to the target protein. The initial synthesis of Lorlatinib and its early analogues also involved variations that stemmed from the core structure, demonstrating the utility of the isobenzofuranone intermediate in creating related, yet distinct, chemical entities. researchgate.net

Table 1: Designed Analogues Based on the Lorlatinib Scaffold This table presents analogues that have been studied to understand how structural modifications impact activity against resistance mutations, illustrating the exploration of chemical space around the core scaffold.

Compound Name/IdentifierKey Structural Modification
Lorlatinib Parent macrocyclic structure. nih.gov
Analogue 1 (G1202R-selective) Modified to improve inhibition of the G1202R mutant kinase. nih.gov
Analogue 2 (I1171-selective) Modified to improve inhibition of I1171N/S/T mutant kinases. nih.gov

Combinatorial Chemistry Approaches utilizing the Phthalide Scaffold

The phthalide framework, of which this compound is a member, is recognized as a versatile scaffold for the generation of molecular libraries through combinatorial chemistry. researchgate.net Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules, known as a library, in a short period. nih.gov The use of a central scaffold allows for the systematic introduction of diverse chemical functionalities at specific points on the core structure. nih.gov

The isobenzofuranone structure possesses several potential points for diversification. For this compound, these include:

The C-3 Position: The methyl group could be replaced with a wide variety of other substituents to explore the impact of size, electronics, and functionality in this region.

The Aromatic Ring: The fluorine at the C-5 position could be moved to other positions, or additional substituents could be introduced onto the benzene (B151609) ring to modulate the molecule's properties.

The Lactone Ring: Chemical modifications could open the lactone to create a new scaffold for further derivatization.

This strategy of using a core heterocycle is a common approach for generating kinase-directed libraries, as it provides a rigid framework to which different functional groups can be appended to optimize binding to a target. nih.gov Phthalimide (B116566), a related structure, has been extensively used as a scaffold to create derivatives with a wide range of biological activities, highlighting the utility of this class of compounds in medicinal chemistry. researchgate.net While the phthalide scaffold is considered a valuable starting point for creating combinatorial libraries, extensive libraries based specifically on this compound are not widely reported in the literature. nih.gov The primary documented use of this specific compound remains its role as a dedicated, highly optimized intermediate for targeted synthesis rather than as a central scaffold for broad library generation. chemicalbook.compatsnap.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The chirality of the 3-position in 5-fluoro-3-methylisobenzofuran-1(3H)-one is a critical determinant of its biological activity in downstream applications. Consequently, the development of efficient enantioselective synthetic methods is of paramount importance. Future research is intensely focused on the design and implementation of novel catalytic systems to achieve high enantiomeric excess (ee).

One promising approach involves biocatalysis . The enzymatic reduction of a precursor ketone, 2-bromo-5-fluoro acetophenone (B1666503), has been shown to produce a chiral alcohol intermediate with high stereoselectivity. nih.gov This transformation utilizes enzymes such as those found in Rauvolfia serpentina, in conjunction with coenzymes like NADPH and a glucose dehydrogenase for cofactor regeneration. nih.gov The use of isolated ketone reductases (KREDs) is a powerful and established tool for producing chiral alcohols from prochiral ketones, often achieving excellent selectivity (>99.5% ee). nih.govacs.org The screening of large, commercially available KRED libraries against suitable ketone precursors represents a rapid and efficient strategy for identifying optimal biocatalysts for the synthesis of the desired enantiomer of the chiral alcohol precursor to this compound. acs.org Both isolated enzymes and whole-cell systems are viable options, each with distinct advantages. nih.govnih.govpsu.eduresearchgate.net Isolated enzymes can lead to higher volumetric productivity and fewer side reactions, while whole-cell systems often benefit from inherent cofactor regeneration. nih.govnih.gov

Beyond biocatalysis, the development of chiral metal catalysts is a burgeoning area of research. Rhodium-catalyzed asymmetric synthesis, for instance, has shown significant promise in the creation of chiral centers in various molecules. rsc.orgnih.govrsc.orgresearchgate.netnih.gov The design of novel chiral diene ligands for rhodium catalysts could enable the enantioselective synthesis of 1,2-disubstituted allylic fluorides, a transformation that shares mechanistic features with the potential synthesis of chiral 3-substituted isobenzofuranones. nih.govnih.gov Research into the synthesis of trisubstituted isoxazoline (B3343090) N-oxides using organocatalysts, such as hydroquinine-derived thiourea, also provides a conceptual framework for developing new asymmetric approaches to the isobenzofuranone core. researchgate.net

The table below summarizes potential catalytic systems for the enantioselective synthesis of this compound.

Catalytic SystemCatalyst TypePotential AdvantagesKey Research Focus
Biocatalysis Ketone Reductases (KREDs)High enantioselectivity, mild reaction conditions, environmentally benign.Screening of diverse KRED libraries, optimization of reaction conditions, cofactor regeneration systems.
Metal Catalysis Chiral Rhodium ComplexesHigh catalytic activity, broad substrate scope, tunability of ligands.Design of novel chiral ligands, investigation of reaction mechanisms, application to isobenzofuranone synthesis.
Organocatalysis Chiral Thioureas/AminesMetal-free, low toxicity, operational simplicity.Development of new organocatalysts, exploration of novel activation modes for isobenzofuranone precursors.

Exploration of Bio-Derived Precursors and Feedstocks for Sustainable Production

The chemical industry is undergoing a paradigm shift towards sustainability, with a growing emphasis on the use of renewable resources. The synthesis of this compound can be made more sustainable by exploring the use of bio-derived precursors and feedstocks. whiterose.ac.uk

Lignocellulosic biomass, a non-food, renewable resource, is a rich source of aromatic compounds. acs.orgmdpi.com Lignin, a major component of this biomass, can be depolymerized through various catalytic strategies to yield valuable aromatic platform chemicals such as vanillin, syringaldehyde, and p-hydroxybenzaldehyde. acs.orgrsc.orgresearchgate.netscispace.comresearchgate.net These lignin-derived aromatic aldehydes and acids could serve as starting materials for the synthesis of the aromatic core of this compound. acs.orgresearchgate.net "Lignin-first" biorefining approaches, which prioritize the extraction and transformation of lignin, are being developed to enhance the yield and selectivity of these valuable monomers. acs.orgscispace.com

Furthermore, carbohydrates derived from cellulose (B213188) and hemicellulose can be converted into furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org While not direct precursors for the benzene (B151609) ring of the target molecule, the chemical transformations of these bio-based building blocks are inspiring new synthetic routes to a wide range of chemicals and materials, fostering a broader bio-based economy. rsc.orgresearchgate.netbohrium.com The development of bio-based polymers from renewable feedstocks is a testament to the potential of this approach. whiterose.ac.uk

The following table outlines potential bio-derived feedstocks and the platform chemicals they can produce for the synthesis of isobenzofuranone precursors.

Bio-Derived FeedstockKey ComponentDepolymerization/Conversion MethodPotential Platform Chemicals
Lignocellulosic Biomass LigninReductive or Oxidative Catalytic FractionationVanillin, Syringaldehyde, p-Hydroxybenzoic acid
Lignocellulosic Biomass Cellulose/HemicelluloseHydrolysis and DehydrationFurfural, 5-Hydroxymethylfurfural (HMF)
Vegetable Oils TriglyceridesTransesterification, EpoxidationFatty acid methyl esters, Bio-polyols

Advanced Mechanistic Studies using Operando Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced analytical techniques, particularly operando spectroscopy, are poised to provide unprecedented insights into the catalytic synthesis of this compound. Operando spectroscopy allows for the real-time monitoring of a catalytic reaction under actual process conditions, providing a direct correlation between the catalyst's state and its activity and selectivity. nih.govnih.govresearchgate.netacs.org

Techniques such as operando Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study homogeneous and heterogeneous catalytic systems. st-andrews.ac.uknih.gov For instance, in the palladium-catalyzed synthesis of related heterocyclic compounds, operando studies can help identify the active catalytic species, elucidate the roles of ligands, and understand the kinetics of elementary steps like oxidative addition and reductive elimination. nih.govresearchgate.netmit.eduwildlife-biodiversity.comuvic.ca By applying these techniques to the synthesis of this compound, researchers can gain a molecular-level understanding of the reaction pathway, which is essential for catalyst optimization and process improvement. nih.govnih.gov The combination of experimental operando data with computational modeling, such as Density Functional Theory (DFT) calculations, can further refine the mechanistic picture. nih.govacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of pharmaceuticals and fine chemicals, including improved safety, enhanced heat and mass transfer, better reproducibility, and facile scalability. bohrium.comresearchgate.netaurigeneservices.comacs.orgnih.govthalesnano.com The integration of the synthesis of this compound with flow chemistry platforms is a promising avenue for future development.

Design of Next-Generation Molecular Probes Based on the Isobenzofuranone Scaffold

The isobenzofuranone (or phthalide) scaffold is a privileged structure in medicinal chemistry and is also finding applications in the development of molecular probes. The unique photophysical properties of certain isobenzofuranone derivatives make them attractive candidates for the design of fluorescent probes for biological imaging and sensing.

The introduction of a fluorine atom and a methyl group onto the isobenzofuranone core, as in this compound, can modulate the electronic and steric properties of the molecule, potentially leading to novel fluorescent probes with enhanced characteristics. Future research could focus on designing and synthesizing derivatives of this compound that can act as "off-on" fluorescent sensors for specific analytes or biological events. For example, the lactone ring could be functionalized to be opened by a specific enzyme, leading to a significant change in fluorescence. nih.gov The development of probes based on novel red fluorescent scaffolds demonstrates the potential for creating highly sensitive detection tools. nih.gov The synthesis of fluorescent probes based on other heterocyclic scaffolds, such as pyochelin, provides a blueprint for the design and application of new probes targeting specific biological systems. researchgate.netnih.gov The structural similarity of the cuneane scaffold to meta-substituted benzenes has led to its exploration as a bioisostere, suggesting that the isobenzofuranone core could also be explored for similar purposes in probe design. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.